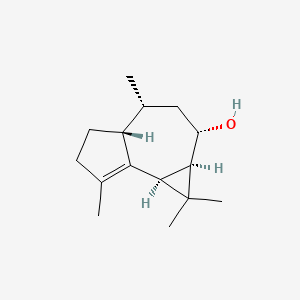
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid is unique due to its specific hydrazinylidene and acetic acid moieties, which confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
132501-42-9 |
|---|---|
Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.129 |
IUPAC Name |
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C5H6N4O2/c10-4(11)3-8-9-5-6-1-2-7-5/h1-3H,(H,10,11)(H2,6,7,9)/b8-3+ |
InChI Key |
RIUKAJNBTWUCOK-FPYGCLRLSA-N |
SMILES |
C1=CN=C(N1)NN=CC(=O)O |
Synonyms |
1,1-Ethenediol,2-(1H-imidazol-2-ylazo)-,(Z)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)
![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)







